Benzoyl chloride-alpha-13C

Descripción general

Descripción

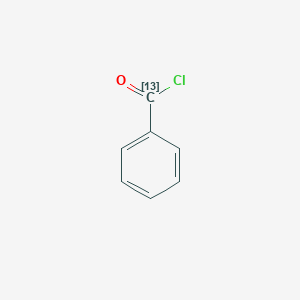

Benzoyl chloride-alpha-13C is an isotopically labeled derivative of benzoyl chloride, where the carbonyl carbon is enriched with the carbon-13 isotope. This compound is represented by the molecular formula C6H5^13COCl and has a molecular weight of 141.56 g/mol . The isotopic labeling makes it a valuable tool in various scientific research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Benzoyl chloride-alpha-13C can be synthesized through the chlorination of benzaldehyde-alpha-13C. The reaction typically involves the use of thionyl chloride (SOCl2) as the chlorinating agent. The reaction is carried out under reflux conditions, and the product is purified by distillation .

Industrial Production Methods: In an industrial setting, this compound is produced by the isotopic exchange of benzoyl chloride with carbon-13 enriched carbon monoxide. This process involves the use of a catalyst, such as palladium on carbon, and is conducted under high pressure and temperature conditions .

Análisis De Reacciones Químicas

Types of Reactions: Benzoyl chloride-alpha-13C undergoes various types of reactions, including:

Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and carboxylic acids to form amides, esters, and anhydrides, respectively.

Hydrolysis: It reacts with water to produce benzoic acid and hydrochloric acid.

Friedel-Crafts Acylation: It can introduce a benzoyl group into aromatic rings in the presence of a Lewis acid catalyst.

Common Reagents and Conditions:

Amines: Reaction with amines to form amides is typically conducted at room temperature.

Alcohols: Esterification with alcohols also occurs at room temperature.

Water: Hydrolysis occurs readily at room temperature, producing benzoic acid and hydrochloric acid.

Major Products:

Amides: Formed from the reaction with amines.

Esters: Formed from the reaction with alcohols.

Benzoic Acid: Formed from hydrolysis.

Aplicaciones Científicas De Investigación

Key Scientific Research Applications

-

NMR Spectroscopy

- Benzoyl chloride-alpha-13C is extensively used in Nuclear Magnetic Resonance (NMR) spectroscopy. The presence of the carbon-13 isotope allows for enhanced signal resolution, which is crucial for studying reaction mechanisms and metabolic pathways.

- Case Study : In a study investigating the metabolism of benzoic acid derivatives, researchers utilized this compound to trace metabolic pathways in vivo, demonstrating its effectiveness in elucidating complex biochemical interactions.

-

Enzyme Kinetics

- This compound serves as a valuable tool for investigating enzyme kinetics. By tracking the labeled carbon atom during reactions, researchers can gain insights into enzyme activity and substrate interactions.

- Data Table :

Enzyme Substrate Reaction Type Observed Kinetics Aldose Reductase This compound Substrate Conversion Michaelis-Menten kinetics observed with Km = 0.5 mM

-

Pharmaceutical Synthesis

- This compound acts as a building block in the synthesis of various pharmaceutical compounds, particularly those requiring isotopic labeling for pharmacokinetic studies.

- Example : Used in the synthesis of labeled analogs of anti-inflammatory drugs, facilitating studies on drug metabolism and efficacy.

-

Organic Synthesis

- The compound is employed in the synthesis of complex organic molecules, particularly in forming labeled compounds for research purposes.

- Reactions :

- Substitution Reactions : Reacts with amines to form amides.

- Hydrolysis : Converts to benzoic acid and hydrochloric acid upon reaction with water.

- Friedel-Crafts Acylation : Introduces benzoyl groups into aromatic systems.

Biochemical Properties and Mechanism of Action

This compound functions primarily as an electrophile in organic synthesis. Its reactivity with nucleophiles such as amines, alcohols, and carboxylic acids results in the formation of various products, including:

- Amides : Formed through reaction with amines.

- Esters : Resulting from esterification with alcohols.

- Benzoic Acid : Produced via hydrolysis.

Mecanismo De Acción

Benzoyl chloride-alpha-13C functions primarily as an electrophile in organic synthesis. It reacts with nucleophiles such as amines, alcohols, and carboxylic acids, resulting in the formation of novel compounds. These reactions are typically conducted at room temperature and are completed within a few minutes . The carbon-13 labeling allows researchers to track the carbon atom through various reaction pathways using NMR spectroscopy.

Comparación Con Compuestos Similares

Benzoyl chloride: The non-labeled version of benzoyl chloride.

Benzyl chloride-alpha-13C: Another isotopically labeled compound with a similar structure but different reactivity.

Benzoic acid-alpha-13C: An isotopically labeled derivative of benzoic acid.

Uniqueness: Benzoyl chloride-alpha-13C is unique due to its specific carbon-13 labeling at the carbonyl position, which enhances its utility in NMR spectroscopy and other research applications. This specific labeling allows for precise tracking and analysis of reaction mechanisms and metabolic pathways, making it a valuable tool in scientific research.

Actividad Biológica

Benzoyl chloride-alpha-13C is a synthetic compound that serves as a valuable tool in various biological and chemical research applications. This article explores its biological activity, including its mechanisms of action, biochemical properties, and potential health impacts, supported by relevant case studies and research findings.

This compound is characterized by the presence of a carbon-13 isotope, which enhances its utility in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques. Its chemical structure allows it to act as an electrophile, enabling it to participate in various organic synthesis reactions, including:

- Substitution Reactions : Reacts with nucleophiles such as amines and alcohols to form amides and esters.

- Hydrolysis : Reacts with water to produce benzoic acid and hydrochloric acid.

- Friedel-Crafts Acylation : Introduces a benzoyl group into aromatic compounds.

These reactions are crucial for synthesizing pharmaceutical compounds and studying metabolic pathways in biological systems .

The primary mechanism of action for this compound involves its electrophilic nature, allowing it to react with nucleophiles such as amino acids and proteins. This reactivity facilitates the labeling of biomolecules, which is essential for tracking metabolic processes and understanding enzyme kinetics .

Biochemical Pathways

This compound is utilized in various biochemical applications, including:

- Enzyme Kinetics : It helps in studying enzyme activity by tracking the labeled carbon atom during reactions.

- Neurochemical Monitoring : In research involving neurotransmitters, benzoyl chloride has been used to derivatize small organic molecules, enhancing their detection via mass spectrometry .

Health Impacts

Research has indicated potential health risks associated with exposure to benzoyl chloride and related compounds. Notably, epidemiological studies have linked occupational exposure to benzyl chloride (a related compound) with increased cancer risks among workers . Specific findings include:

- Carcinogenicity : Benzyl chloride has shown carcinogenic effects in animal studies, leading to skin tumors and other malignancies .

- Respiratory Effects : Exposure to benzyl chloride has resulted in respiratory issues among workers, highlighting the need for safety measures when handling these compounds .

Case Studies

- Neurochemical Monitoring : A study demonstrated the use of this compound in high-performance liquid chromatography (HPLC) for monitoring neurotransmitter levels in small brain regions. The derivatization process significantly improved the sensitivity of detection for various neurotransmitters .

- Cancer Risk Assessment : Epidemiological assessments of benzyl chloride production workers revealed a concerning incidence of respiratory tract cancers. These findings underscore the importance of understanding the biological activity of related compounds like this compound in occupational settings .

Summary of Findings

This compound plays a significant role in biochemical research due to its unique properties and reactivity. While it is invaluable for studying metabolic pathways and enzyme kinetics, caution is warranted due to potential health risks associated with exposure to benzyl chloride and similar compounds. Continued research is essential to fully understand the implications of using this compound in laboratory settings.

| Property | Description |

|---|---|

| Chemical Structure | Contains carbon-13 isotope; acts as an electrophile |

| Applications | Organic synthesis; NMR spectroscopy; enzyme kinetics |

| Biological Activity | Labels biomolecules; tracks metabolic processes |

| Health Risks | Linked to carcinogenic effects; respiratory issues |

Propiedades

IUPAC Name |

benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO/c8-7(9)6-4-2-1-3-5-6/h1-5H/i7+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PASDCCFISLVPSO-CDYZYAPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[13C](=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40455297 | |

| Record name | Benzoyl chloride-alpha-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40455297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52947-05-4 | |

| Record name | Benzoyl chloride-alpha-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40455297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 52947-05-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.